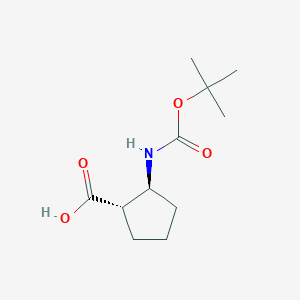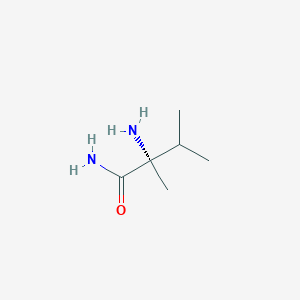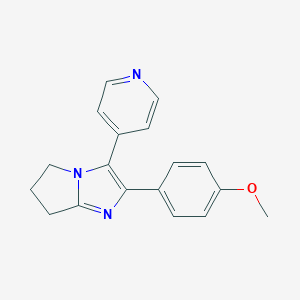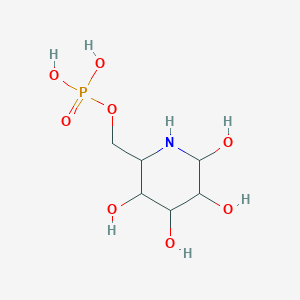
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPMP is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Mécanisme D'action
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine, which is a cyclic dipeptide. The mechanism of action of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is not well understood, but it is believed to involve the phosphorylation of proteins. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the activity of certain enzymes by phosphorylating them, which can lead to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has also been shown to scavenge free radicals, which are molecules that can cause cellular damage. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has been shown to inhibit the growth of cancer cells in vitro, but its anti-cancer properties have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is stable under a wide range of conditions, making it a useful compound for experiments that require long-term stability. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is also easy to synthesize using chemical methods, which makes it accessible to researchers. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has low toxicity, which reduces the risk of adverse effects in lab experiments. However, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate, including its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and delivery method for (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in these applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of new compounds, including peptides and small molecules. Finally, further research is needed to understand the role of (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate in cellular signaling pathways and its potential as a tool for studying these pathways.
Conclusion:
In conclusion, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is a phosphorylated derivative of 2,5-diketopiperazine that has shown potential in various scientific applications. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods and has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Future research on (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate should focus on its potential as a therapeutic agent for various diseases, its use in the synthesis of new compounds, and its role in cellular signaling pathways.
Méthodes De Synthèse
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2,5-diketopiperazine and dihydrogen phosphate. Chemical synthesis involves using chemical reagents to carry out the reaction. Fermentation involves using microorganisms to produce (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate. The most common method of synthesizing (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate is chemical synthesis, which involves reacting 2,5-diketopiperazine with dihydrogen phosphate in the presence of a catalyst.
Applications De Recherche Scientifique
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate has shown potential in various scientific applications, including drug delivery, as a chiral auxiliary, and in the synthesis of peptides. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a chiral auxiliary in the synthesis of various compounds due to its ability to selectively control the stereochemistry of the reaction. In drug delivery, (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can be used as a prodrug, which is a biologically inactive compound that is converted into an active drug in the body. (3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate can also be used in the synthesis of peptides as a protecting group.
Propriétés
Numéro CAS |
116026-31-4 |
|---|---|
Nom du produit |
(3,4,5,6-Tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
Formule moléculaire |
C6H14NO8P |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
(3,4,5,6-tetrahydroxypiperidin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c8-3-2(1-15-16(12,13)14)7-6(11)5(10)4(3)9/h2-11H,1H2,(H2,12,13,14) |
Clé InChI |
GOGMMRLMDFIUBC-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(N1)O)O)O)O)OP(=O)(O)O |
Synonymes |
nojirimycin 6-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



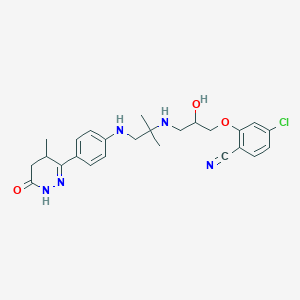
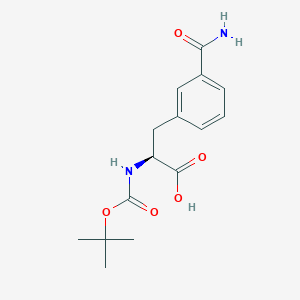
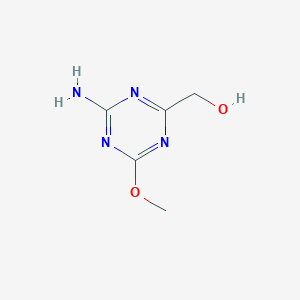

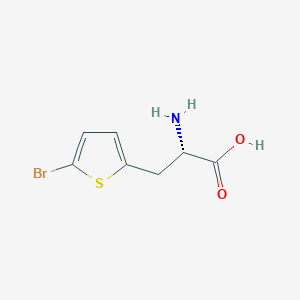
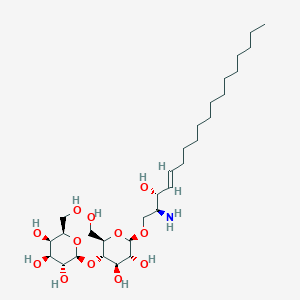
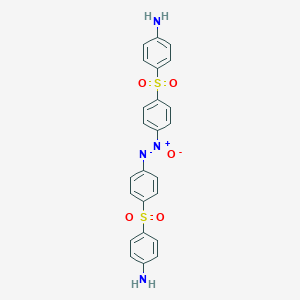

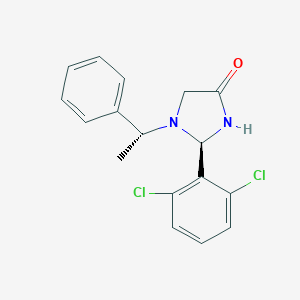
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
